

Technical Guide: 2-Chloro-2-phenylacetic Acid - Chemical Structure and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

Cat. No.: B1361076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **2-Chloro-2-phenylacetic acid**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental protocols.

Chemical Structure and Identification

2-Chloro-2-phenylacetic acid, an alpha-halogenated carboxylic acid, is a significant compound in organic synthesis. Its structure is characterized by a phenyl group and a chlorine atom attached to the alpha-carbon of the acetic acid moiety.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2-chloro-2-phenylacetic acid
Synonyms	α -Chlorophenylacetic acid, Phenylchloroacetic acid
CAS Number	4755-72-0[1][2]
Molecular Formula	C ₈ H ₇ ClO ₂ [1]
Molecular Weight	170.59 g/mol [1]
SMILES	C1=CC=C(C=C1)C(C(=O)O)Cl
InChI	InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-2-phenylacetic acid** is presented below.

Property	Value	Source
Melting Point	60-61 °C	[2]
Boiling Point	125-140 °C at 3 Torr	[2]
Density	1.322 g/cm ³ (Predicted)	[3]
pKa	2.40 ± 0.10 (Predicted)	[2]
Appearance	White to off-white solid	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of **2-Chloro-2-phenylacetic acid**. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2-Chloro-2-phenylacetic acid** are not readily available in public databases, predicted chemical shifts and data from analogous compounds provide valuable insights.

^1H NMR (Proton NMR):

- Aromatic Protons (C_6H_5): A multiplet is expected in the range of 7.3-7.5 ppm.
- Alpha-Proton (CH-Cl): A singlet is anticipated around 5.0-5.5 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine atom and phenyl group.
- Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than 10 ppm, which is characteristic of carboxylic acid protons.

^{13}C NMR (Carbon-13 NMR):

- Carbonyl Carbon (C=O): Expected in the range of 170-175 ppm.
- Aromatic Carbons (C_6H_5): Peaks will appear in the aromatic region, typically between 125-140 ppm.
- Alpha-Carbon (CH-Cl): The carbon attached to the chlorine is expected to have a chemical shift in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-2-phenylacetic acid** will exhibit characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid)	1700-1725	Strong absorption band indicative of the carbonyl group.
C-O Stretch (Carboxylic Acid)	1210-1320	Medium to strong absorption.
C-Cl Stretch	600-800	Absorption in the fingerprint region.
C-H Stretch (Aromatic)	3000-3100	Aromatic C-H stretching vibrations.
C=C Stretch (Aromatic)	1450-1600	Aromatic ring skeletal vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Chloro-2-phenylacetic acid** will produce a molecular ion peak and characteristic fragment ions.

- Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, with a characteristic M+2 peak at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
- Major Fragmentation Pathways:
 - Loss of a chlorine atom (-Cl) to give a fragment at m/z 135.
 - Loss of the carboxyl group (-COOH) to give a fragment at m/z 125.
 - Decarboxylation (-CO₂) to give a fragment at m/z 126.

Chromatographic Analysis

Chromatographic methods are essential for the separation, identification, and quantification of **2-Chloro-2-phenylacetic acid**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively used for the analysis of **2-Chloro-2-phenylacetic acid**. A validated protocol for the closely related phenylacetic acid can be adapted.

Experimental Protocol:

- Column: C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV detection at 215 nm.
- Injection Volume: 5 µL.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

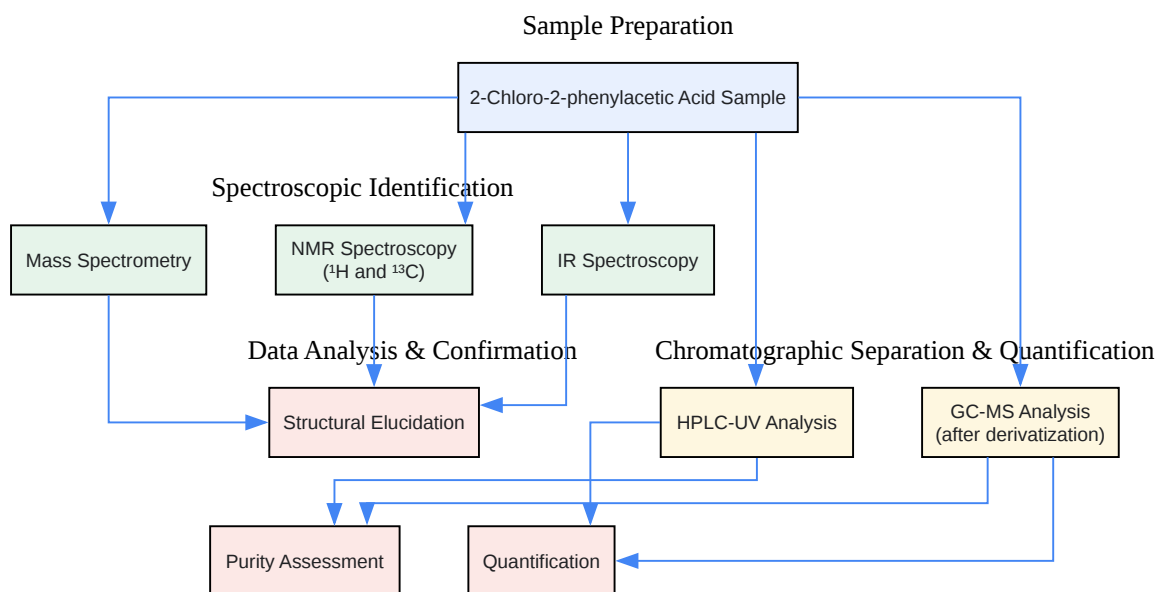
Direct analysis of **2-Chloro-2-phenylacetic acid** by GC-MS is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester.

Experimental Protocol:

- Derivatization (Methylation):
 - To a known amount of the sample, add a solution of 2% (v/v) HCl in methanol.
 - Heat the mixture at 60°C for 30 minutes to form the methyl ester (methyl 2-chloro-2-phenylacetate).
 - After cooling, extract the derivative with a suitable organic solvent like toluene or hexane.
 - Dry the organic layer over anhydrous sodium sulfate.
- GC-MS Analysis:
 - GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Interface Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of **2-Chloro-2-phenylacetic acid**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the analysis of **2-Chloro-2-phenylacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-2-phenylacetic acid 96% | CAS: 4755-72-0 | AChemBlock [achemblock.com]
- 2. A-CHLOROPHENYLACETIC ACID | 4755-72-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-2-phenylacetic Acid - Chemical Structure and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361076#2-chloro-2-phenylacetic-acid-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com